

S-Acetylcaptopril: A Technical Overview of its Structure and Properties

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Compound of Interest

Compound Name: Captopril EP Impurity J

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S-Acetylcaptopril, a thioester derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor Captopril, serves as a significant subject of interest in pharmaceutical research. Its chemical modification influences its physicochemical and pharmacological properties, distinguishing it from its parent compound. This technical guide provides a comprehensive overview of the structure, properties, and relevant experimental methodologies for S-Acetylcaptopril.

Chemical Structure and Identification

S-Acetylcaptopril is chemically designated as (2S)-1-((2S)-3-acetylthio-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. The introduction of an acetyl group to the thiol moiety of Captopril alters its polarity and potential metabolic pathway.

Below is a two-dimensional representation of the S-Acetylcaptopril structure.

Caption: 2D Chemical Structure of S-Acetylcaptopril.

Table 1: Chemical Identifiers for S-Acetylcaptopril

Identifier	Value
IUPAC Name	(2S)-1-((2S)-3-acetylthio-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Molecular Formula	C ₁₁ H ₁₇ NO ₄ S
Molecular Weight	259.32 g/mol [1]
CAS Number	64838-55-7
SMILES	<chem>CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O</chem>

Physicochemical Properties

The physicochemical properties of S-Acetylcaptopril are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of S-Acetylcaptopril

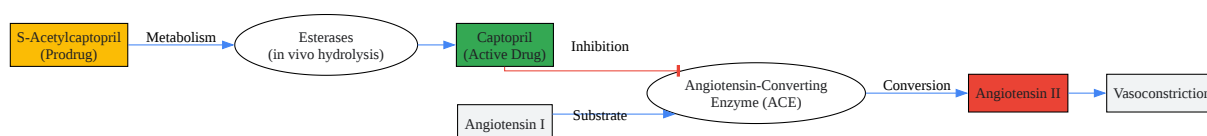
Property	Value	Notes
Melting Point	Data not available	Melting point for the parent compound, Captopril, is reported to be 104-108 °C.
Solubility	Data not available	As a thioester, solubility is expected to differ from Captopril, which is soluble in water, ethanol, methanol, and chloroform.
pKa	Data not available	The carboxylic acid moiety suggests an acidic pKa. For Captopril, two pKa values are reported (3.7 and 9.8), corresponding to the carboxyl and thiol groups, respectively.

Pharmacological and Pharmacokinetic Properties

S-Acetylcaptopril is considered a prodrug of Captopril. The acetyl group is expected to be hydrolyzed in vivo by esterases to release the active Captopril. This prodrug strategy can potentially improve the pharmacokinetic profile of the parent drug.

Mechanism of Action (as a prodrug):

The primary mechanism of action of S-Acetylcaptopril is its conversion to Captopril, which then acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.



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Caption: Metabolic activation of S-Acetylcaptopril and its inhibitory effect on the Renin-Angiotensin System.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of S-Acetylcaptopril are essential for researchers. The following sections outline general procedures based on the synthesis of similar Captopril derivatives.

Synthesis of S-Acetylcaptopril

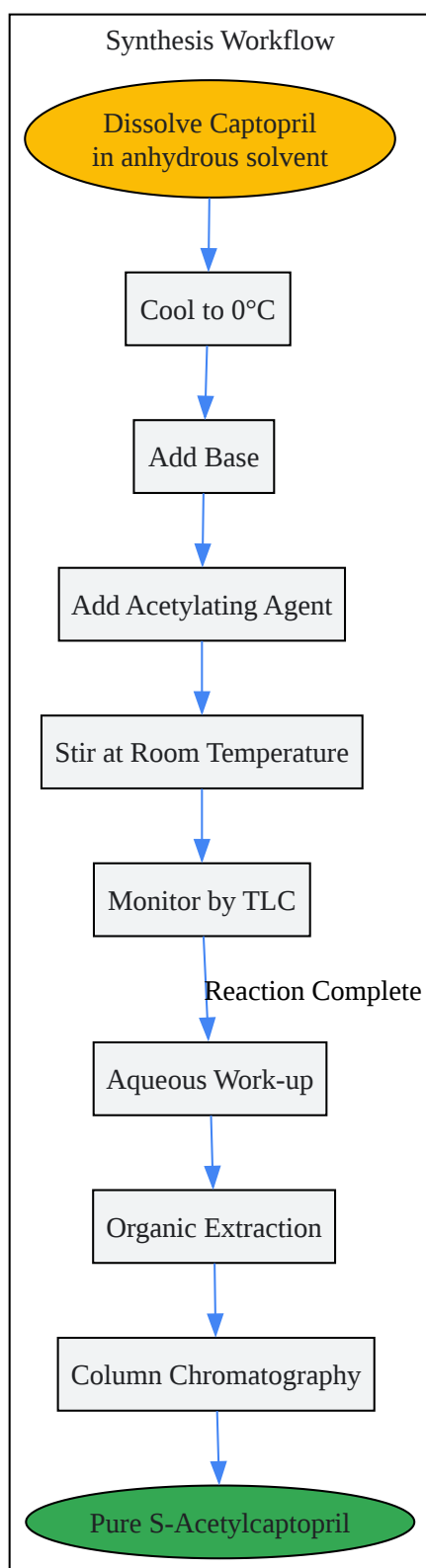
A common synthetic route to S-Acetylcaptopril involves the acylation of the thiol group of Captopril.

Materials:

- Captopril
- Acetyl chloride or Acetic anhydride
- A suitable base (e.g., triethylamine, pyridine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Reagents for work-up and purification (e.g., water, brine, drying agent, silica gel for chromatography)

Procedure:

- Dissolve Captopril in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Add the base to the solution.
- Slowly add a stoichiometric amount of acetyl chloride or acetic anhydride to the reaction mixture.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure S-Acetylcaptopril.



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Caption: General workflow for the synthesis of S-Acetylcaptopril.

Characterization Methods

The synthesized S-Acetylcaptopril should be thoroughly characterized to confirm its identity and purity.

Table 3: Analytical Techniques for S-Acetylcaptopril Characterization

Technique	Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H NMR: Appearance of a singlet corresponding to the acetyl methyl protons (around 2.0-2.5 ppm). Shifts in the signals of protons adjacent to the sulfur atom. ^{13}C NMR: Appearance of a new carbonyl carbon signal for the acetyl group (around 170 ppm) and a methyl carbon signal (around 20-30 ppm).
Mass Spectrometry (MS)	The molecular ion peak corresponding to the molecular weight of S-Acetylcaptopril (259.32 g/mol) should be observed. Fragmentation patterns can provide further structural confirmation.
Infrared (IR) Spectroscopy	A strong absorption band corresponding to the thioester carbonyl stretch (typically around 1690-1720 cm^{-1}). Disappearance of the S-H stretching band of Captopril (around 2550 cm^{-1}).
High-Performance Liquid Chromatography (HPLC)	A single peak with a retention time different from that of Captopril, indicating the purity of the compound.

Conclusion

S-Acetylcaptopril represents an interesting modification of a widely used therapeutic agent. Its properties as a prodrug warrant further investigation to fully understand its pharmacokinetic and pharmacodynamic profile compared to Captopril. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to explore this compound and its

potential applications in drug development. Further experimental studies are required to determine key physicochemical parameters such as melting point, solubility, and pKa to build a more complete profile of this molecule.

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References

- 1. medchemexpress.com [medchemexpress.com]
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